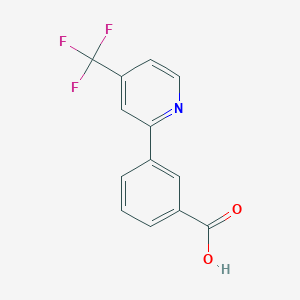

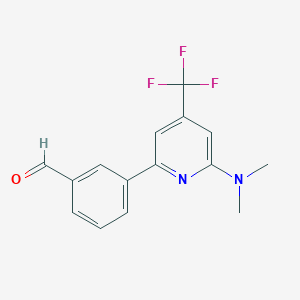

3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid

Overview

Description

Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

Synthesis Analysis

The synthesis of trifluoromethylpyridines starts with a cyclocondensation reaction of 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate .Molecular Structure Analysis

The molecular formula of a related compound, (4-(Trifluoromethyl)pyridin-2-yl)boronic acid, is C6H5BF3NO2 .Chemical Reactions Analysis

For lutidines, the reaction proceeds under similar conditions, but the reaction temperature needs to be higher than that for picolines .Physical and Chemical Properties Analysis

The molecular weight of (4-(Trifluoromethyl)pyridin-2-yl)boronic acid is 190.92 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 .Scientific Research Applications

Luminescence and Magnetism Studies

- 3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid derivatives have been used in the synthesis of coordination polymers with lanthanide ions, which exhibit significant luminescence and magnetic properties. These complexes demonstrate potential in materials science for developing new luminescent materials and magnetic devices (Hou et al., 2013).

Structural Studies in Coordination Chemistry

- The compound plays a crucial role in the formation of various metal-organic frameworks (MOFs) and coordination polymers. These frameworks have distinct architectures and properties, influenced by their metal centers and the ligands’ coordination abilities, which are critical in the field of crystal engineering and design of functional materials (Du et al., 2016).

Photophysical and Electrochemical Applications

- Derivatives of this compound are employed in the development of metal-organic frameworks with properties like solvatochromism and thermo-chromism. These properties are significant for applications in sensors, display technologies, and smart materials (Mehlana et al., 2012).

Catalysis and Gas Adsorption

- The acid and its derivatives are instrumental in constructing metal-organic frameworks that exhibit properties like selective gas adsorption and catalysis. Such materials are crucial in environmental remediation, gas storage, and catalytic applications (Liu et al., 2018).

Biophysical and Pharmacological Research

- The compound has been used in biophysical studies, particularly in understanding ligand binding modes in enzymes like cytochrome P450 monooxygenases. This research contributes significantly to pharmacology and the development of new drugs (Podgorski et al., 2020).

Mechanism of Action

Target of Action

It is known that trifluoromethylpyridine (tfmp) derivatives, which include this compound, are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

The biological activities of tfmp derivatives are believed to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

Tfmp derivatives are known to have a broad range of applications in the agrochemical and pharmaceutical industries, suggesting they may interact with multiple biochemical pathways .

Result of Action

Tfmp derivatives are known to have a wide range of biological activities, suggesting they may have diverse effects at the molecular and cellular level .

Action Environment

The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives suggest they may interact with their environment in complex ways .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-[4-(trifluoromethyl)pyridin-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-5-17-11(7-10)8-2-1-3-9(6-8)12(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSAGVRXITXVNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1299607-69-4 | |

| Record name | 3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Furylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398405.png)

![3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1398416.png)

![6-Oxa-2-azaspiro[3.4]octane oxalate](/img/structure/B1398418.png)

![N-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398420.png)